molecular formula C17H22N2O4 B14327027 cis-4-Methyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate CAS No. 101225-50-7

cis-4-Methyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate

Cat. No.: B14327027
CAS No.: 101225-50-7
M. Wt: 318.4 g/mol
InChI Key: FMHKCXOPEMZNQF-KLLAVLRCSA-N
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Description

Cis-4-Methyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate: is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-Methyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of an acyliminium ion intermediate derived from the corresponding amide can be used . This process often requires specific catalysts and solvents to ensure the correct stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be advantageous for maintaining consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Cis-4-Methyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen or add hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Cis-4-Methyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which cis-4-Methyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. For instance, as a ligand, it can form complexes with metal ions, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-4-Methyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate is unique due to its specific stereochemistry and the presence of the maleate group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specialized applications in various fields of research and industry.

Properties

CAS No.

101225-50-7

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

(4aR,10bS)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-4,7-phenanthroline;(E)-but-2-enedioic acid

InChI

InChI=1S/C13H18N2.C4H4O4/c1-15-9-3-5-11-10-4-2-8-14-12(10)6-7-13(11)15;5-3(6)1-2-4(7)8/h2,4,8,11,13H,3,5-7,9H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-,13+;/m0./s1

InChI Key

FMHKCXOPEMZNQF-KLLAVLRCSA-N

Isomeric SMILES

CN1CCC[C@@H]2[C@H]1CCC3=C2C=CC=N3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCCC2C1CCC3=C2C=CC=N3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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